Zinc O-(1,3-dimethylbutyl) O-(isopropyl)dithiophosphate
CAS No.: 84605-29-8
Cat. No.: VC17075130
Molecular Formula: C18H40O4P2S4Zn
Molecular Weight: 576.1 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 84605-29-8 |
|---|---|
| Molecular Formula | C18H40O4P2S4Zn |
| Molecular Weight | 576.1 g/mol |
| IUPAC Name | zinc;4-methylpentan-2-yloxy-propan-2-yloxy-sulfanylidene-sulfido-λ5-phosphane |
| Standard InChI | InChI=1S/2C9H21O2PS2.Zn/c2*1-7(2)6-9(5)11-12(13,14)10-8(3)4;/h2*7-9H,6H2,1-5H3,(H,13,14);/q;;+2/p-2 |
| Standard InChI Key | ZLJYMIJYVMPKAH-UHFFFAOYSA-L |
| Canonical SMILES | CC(C)CC(C)OP(=S)(OC(C)C)[S-].CC(C)CC(C)OP(=S)(OC(C)C)[S-].[Zn+2] |
Introduction
Chemical Identity and Structural Properties
Physical and Chemical Properties
As a liquid at room temperature, the compound exhibits high thermal stability, a critical trait for lubricant additives subjected to extreme pressures. Key physicochemical properties include:
| Property | Value | Source |
|---|---|---|
| Density | Not explicitly reported | |
| Solubility | Hydrophobic; miscible in oils | |
| Partition Coefficient | High affinity for lipids |
Its hydrophobic nature promotes adsorption onto metal surfaces, forming sacrificial layers that reduce friction and wear.
Synthesis and Industrial Production
Synthetic Pathways
The synthesis involves reacting zinc oxide () with thiophosphoric acid derivatives. A typical procedure includes:
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Alkylation: Phosphorus pentasulfide () reacts with 1,3-dimethylbutanol and isopropyl alcohol to form O-(1,3-dimethylbutyl) O-(isopropyl)dithiophosphoric acid.
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Neutralization: The acid is neutralized with zinc oxide, yielding the zinc salt.
The reaction mechanism can be summarized as:
Industrial Scalability
Global production exceeds 100,000 kg annually, primarily for lubricant formulations . Manufacturers optimize alkyl chain branching to balance anti-wear performance and oxidative stability. Compared to linear-chain ZDDPs, the branched 1,3-dimethylbutyl and isopropyl groups enhance thermal resistance, making the compound suitable for high-temperature applications.
Applications in Lubricant Technology
Anti-Wear Mechanisms
Under boundary lubrication conditions, the compound decomposes thermally to form polyphosphate glass layers on metal surfaces. These layers, rich in , prevent direct metal-to-metal contact. Tribological studies demonstrate a 60–70% reduction in wear rates when the compound is added at 1–2 wt% to base oils .
Antioxidant and Corrosion Inhibition
The thiophosphate ligands scavenge free radicals, interrupting oxidation chains that degrade lubricants. Electrochemical analyses reveal a corrosion inhibition efficiency of >85% in ferrous alloys, attributable to the formation of passive sulfide films .
Formulation Compatibility
The compound is compatible with:
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Engine oils: Enhances valve train durability in gasoline and diesel engines.
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Hydraulic fluids: Reduces pump wear in high-pressure systems.
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Gear oils: Prevents pitting and micro-pitting in hypoid gears .
Environmental Persistence and Regulatory Status
Environmental Fate
A Canadian screening assessment (CAS 2215-35-2, a structural analog) classified the compound as persistent in sediments (half-life >180 days) but with low bioaccumulation potential (log <5) . Predicted environmental concentrations (PEC) from industrial discharges remain below no-effect thresholds (PNEC = 0.1 µg/L) .
Research Frontiers and Alternatives
Ionic Liquid Additives
Phosphonium-based ionic liquids show promise as ZDDP replacements, offering comparable wear reduction without sulfur content .
Surface-Functionalized Nanoparticles
TiO₂ and MoS₂ nanoparticles grafted with organic ligands achieve 40–50% lower friction coefficients than ZDDPs in bench tests .
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